
(E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl)sulfonyl)-1H-pyrrol-3-yl)acrylamide
Overview
Description
Scientific Research Applications
Domatinostat tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDACs in various biochemical pathways.
Biology: Investigated for its effects on gene expression, cell cycle regulation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including pancreatic cancer and glioblastoma
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
Mechanism of Action
Mode of Action
Domatinostat interacts with its targets, HDACs and LSD1, by inhibiting their activity. This inhibition results in increased histone acetylation and methylation, leading to changes in chromatin structure and gene expression . The compound also has a direct anti-tumoral effect .
Pharmacokinetics
Domatinostat is orally administered . It has shown a dose-dependent pharmacokinetic (PK) profile . .
Result of Action
Domatinostat effectively inhibits the growth of cancer cells, primarily by inducing apoptosis . It also impacts the tumor immune microenvironment, making the tumor more visible to the immune system . Furthermore, it has been observed that cancer stem cells (CSCs) that survived Domatinostat treatment lost their self-renewal capacity .
Action Environment
The efficacy of Domatinostat depends on the composition of the tumor immune microenvironment (TIME) and is generally higher in tumors with pre-existing cytotoxic T cells (CTL) than in those with low CTL numbers . This suggests that the immune environment of the tumor significantly influences the action, efficacy, and stability of Domatinostat .
Biochemical Analysis
Biochemical Properties
Domatinostat plays a crucial role in biochemical reactions by inhibiting class I histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, which in turn affects gene expression. Domatinostat interacts with various enzymes, proteins, and biomolecules, including forkhead box M1 (FOXM1), a transcription factor involved in stemness and oxidative stress modulation. By downregulating FOXM1 at both mRNA and protein levels, domatinostat prevents its nuclear translocation and induces proteasome-mediated protein degradation .
Cellular Effects
Domatinostat exerts significant effects on various types of cells and cellular processes. It has been shown to increase the expression of antigen-presenting machinery (APM) genes and major histocompatibility complex (MHC) class I and II molecules, leading to enhanced cytotoxic T lymphocyte (CTL) infiltration in tumors . Additionally, domatinostat sensitizes pancreatic cancer cells to chemotherapy by targeting the cancer stem cell compartment and inducing mitochondrial and cellular oxidative stress . This compound also promotes cell-cycle arrest and apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, domatinostat exerts its effects through several mechanisms. It hampers the expression and function of FOXM1, a transcription factor crucial for stemness, oxidative stress modulation, and DNA repair . Domatinostat reduces FOXM1 protein levels by downregulating its mRNA expression and inducing proteasome-mediated protein degradation, preventing its nuclear translocation . Additionally, domatinostat increases the expression of APM genes and MHC molecules, enhancing the immune response against tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of domatinostat have been observed to change over time. Domatinostat has been shown to increase the expression of immune-related genes and enhance the antitumor efficacy of immune checkpoint inhibitors over a period of 14 days in advanced melanoma patients . The stability and degradation of domatinostat, as well as its long-term effects on cellular function, are crucial factors in its therapeutic application.
Dosage Effects in Animal Models
The effects of domatinostat vary with different dosages in animal models. In syngeneic mouse models, domatinostat demonstrated immune-modulatory effects by increasing the intra-tumoral infiltration of cytotoxic CD8+ T cells and enhancing gene expression of a checkpoint inhibitor response signature . Higher doses of domatinostat have been associated with increased antitumor efficacy, but potential toxic or adverse effects at high doses need to be carefully monitored .
Metabolic Pathways
Domatinostat is involved in several metabolic pathways, including those related to mitochondrial and cellular oxidative stress. By targeting the cancer stem cell compartment, domatinostat induces oxidative stress, leading to the downregulation of anti-oxidative FOXM1-regulating genes such as Sod2, Catalase, and Gpx2 . This modulation of metabolic pathways contributes to the compound’s antitumor effects.
Transport and Distribution
Domatinostat is transported and distributed within cells and tissues through various mechanisms. It is an orally administered small molecule that modulates the tumor and tumor microenvironment, making it more visible to the immune system . The compound’s distribution within the body and its interaction with transporters or binding proteins are critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of domatinostat plays a significant role in its activity and function. Domatinostat targets the nucleus, where it inhibits class I histone deacetylases and affects gene expression . The compound’s localization to specific compartments or organelles, along with any post-translational modifications, influences its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of domatinostat tosylate involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods: Industrial production of domatinostat tosylate follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale synthesis, purification, and formulation steps, with stringent quality control measures at each stage .
Chemical Reactions Analysis
Types of Reactions: Domatinostat tosylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
Romidepsin (FK228): Another class I HDAC inhibitor with a similar mechanism of action.
Vorinostat (SAHA): A pan-HDAC inhibitor with broader activity against multiple HDAC isoforms.
Belinostat (PXD101): A pan-HDAC inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness: Domatinostat tosylate is unique in its selective inhibition of class I HDACs and LSD1, which provides a more targeted approach to cancer therapy. Its ability to modulate both histone acetylation and demethylation sets it apart from other HDAC inhibitors .
Properties
IUPAC Name |
(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVXAZDVNICKFJ-ICSBZGNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186222-89-8 | |
| Record name | Domatinostat tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186222898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-(2-aminophenyl)-3-[1-[[4-(1-methyl-1H-pyrazol-4-yl) phenyl]sulfonyl]-1H-pyrrol-3-yl]-, (2E)-, 4- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMATINOSTAT TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW28FR8VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




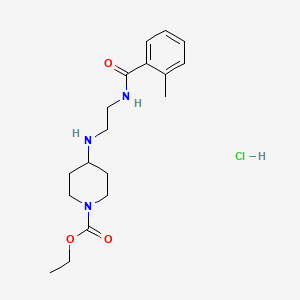

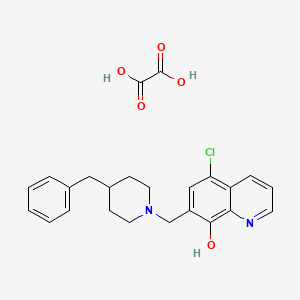

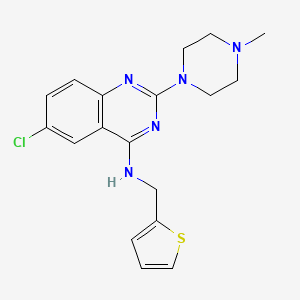
![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)
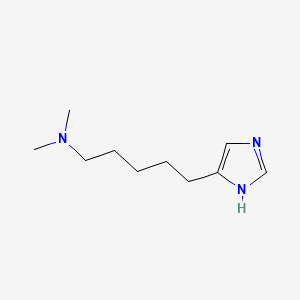
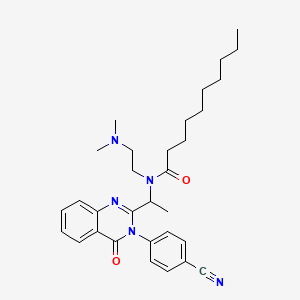
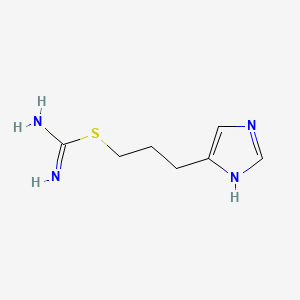
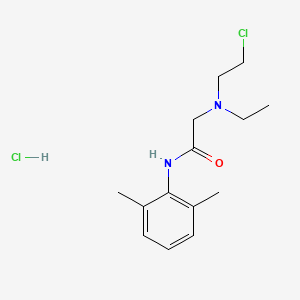
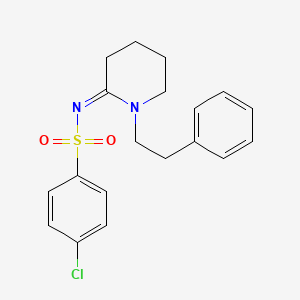
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)
